3-Acetyldeoxynivalenol

Catalog No.
S581257
CAS No.
50722-38-8
M.F
C17H22O7
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyldeoxynivalenol

CAS Number

50722-38-8

Product Name

3-Acetyldeoxynivalenol

IUPAC Name

[3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3

InChI Key

ADFIQZBYNGPCGY-UHFFFAOYSA-N

SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO

Synonyms

3-acetyldeoxynivalenol, acetylDON

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO

Mycotoxin Research:

3-Acetyldeoxynivalenol (3-ADON) is primarily studied as a mycotoxin. Mycotoxins are toxic secondary metabolites produced by various fungi, and 3-ADON is a derivative of deoxynivalenol (DON), a common mycotoxin found in grains like wheat, barley, and maize.

Researchers use 3-ADON to investigate its toxicological effects on various organisms, including plants, animals, and humans. Studies have shown that 3-ADON, similar to DON, can disrupt protein synthesis, inhibit cell growth, and cause various health problems in exposed individuals Source: [Sigma-Aldrich product page on 3-Acetyldeoxynivalenol: ].

Fungal Interactions:

3-ADON has also been used in research to study fungal interactions. A study compared the ability of two different fungi to improve wheat growth, decrease root colonization by the pathogenic fungus Fusarium graminearum, and withstand mycotoxin production. The results indicated that one of the fungi effectively reduced DON and 3-ADON levels in wheat grains Source: [Study on the effect of different fungal strains on wheat growth and mycotoxin production: ].

3-Acetyldeoxynivalenol is a trichothecene mycotoxin produced by various species of the Fusarium fungi, particularly Fusarium graminearum. It is a derivative of deoxynivalenol, distinguished by the presence of an acetyl group at the C-3 position. The chemical formula for 3-acetyldeoxynivalenol is C17H22O7C_{17}H_{22}O_{7}, and it has a molecular weight of approximately 342.36 g/mol. This compound is commonly found in contaminated cereals and cereal products, posing significant health risks to humans and animals upon consumption due to its toxic properties.

3-AcDON exhibits various toxic effects, including protein synthesis inhibition, immune system modulation, and cell death []. It is believed to interfere with ribosome function, preventing protein synthesis in cells []. Additionally, 3-AcDON can trigger the production of reactive oxygen species (ROS), leading to oxidative stress and cell damage [].

, primarily involving hydrolysis and deacetylation. In aqueous environments, it can be hydrolyzed to form deoxynivalenol and acetic acid. The rate of this reaction can be influenced by factors such as pH and temperature. Additionally, studies have shown that 3-acetyldeoxynivalenol can be metabolized by certain microorganisms, leading to the formation of other derivatives or degradation products .

3-Acetyldeoxynivalenol exhibits significant biological activity, particularly as a potent inhibitor of protein synthesis. It binds to the ribosomal subunit, disrupting the translation process in eukaryotic cells. This mechanism contributes to its toxicity, which can lead to symptoms such as vomiting, diarrhea, and immune system suppression in animals and humans. Research indicates that 3-acetyldeoxynivalenol may also have immunomodulatory effects, influencing cytokine production and immune responses .

The biosynthesis of 3-acetyldeoxynivalenol involves multiple enzymatic steps starting from mevalonate. Key enzymes involved include polyketide synthases and cytochrome P450 monooxygenases, which facilitate the incorporation of the acetyl group and other modifications necessary for the formation of this mycotoxin . Laboratory synthesis has also been explored using chemical methods that mimic natural biosynthetic pathways, allowing for the production of this compound for research purposes.

While 3-acetyldeoxynivalenol is primarily known for its toxic effects, it is also used in research settings to study mycotoxin metabolism and toxicity mechanisms. Its presence in food products necessitates monitoring and regulatory measures to ensure food safety. Additionally, understanding its biochemical properties can aid in developing strategies for detoxification or degradation in contaminated agricultural products .

Interaction studies involving 3-acetyldeoxynivalenol have focused on its metabolic pathways in various organisms. Research has shown that different animal species exhibit varying degrees of susceptibility to its toxic effects. For instance, studies on broiler chickens and pigs have highlighted differences in oral bioavailability and metabolic conversion rates compared to other trichothecenes like deoxynivalenol . These studies are crucial for assessing the risk associated with exposure to this mycotoxin in livestock.

Several compounds are chemically related to 3-acetyldeoxynivalenol, primarily other acetylated derivatives of deoxynivalenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
DeoxynivalenolC15H20O6C_{15}H_{20}O_{6}Parent compound; more potent than 3-acetyldeoxynivalenol
15-AcetyldeoxynivalenolC17H22O7C_{17}H_{22}O_{7}Acetyl group at C-15; similar toxicity profile
NivalenolC15H20O5C_{15}H_{20}O_{5}Lacks acetyl groups; different biological activity
T-2 ToxinC20H28O8C_{20}H_{28}O_{8}More complex structure; higher toxicity

Uniqueness: 3-Acetyldeoxynivalenol is unique due to its specific acetylation pattern at the C-3 position, which influences its biological activity and toxicity compared to both its parent compound and other derivatives.

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

338.13655304 g/mol

Monoisotopic Mass

338.13655304 g/mol

Heavy Atom Count

24

Melting Point

185.5 - 186 °C

UNII

838JJ2425Y

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

50722-38-8

Metabolism Metabolites

Trichothecenes are lipophilic and thus easily absorbed through the skin, gut, and pulmonary mucosa. They are metabolized mainly by cytochrome P-450 and trichothecene-specific carboxylesterase activity in the liver, although other tissues such as the kidney, spleen, and intestine also show some metabolic activity. Trichothecenes are metabolically transformed to less toxic metabolites by such reactions as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation. Metabolites are excreted in the urine and feces. (L1910, L1949)

Dates

Modify: 2023-08-15
Huang et al. Aromatization of natural products by a specialized detoxification enzyme. Nature Chemical Biology, DOI: 10.1038/s41589-019-0446-8, published online 13 January 2020

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